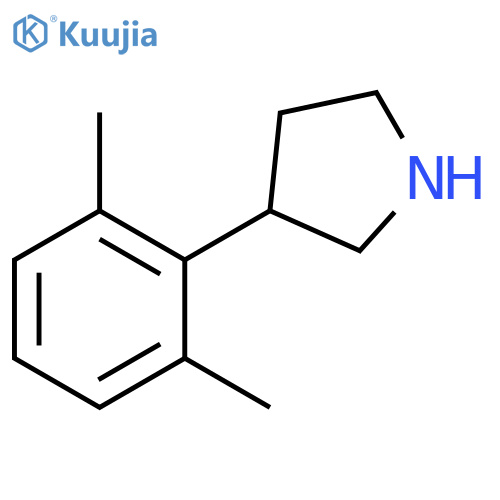Cas no 1044765-31-2 (3-(2,6-dimethylphenyl)pyrrolidine)

3-(2,6-dimethylphenyl)pyrrolidine 化学的及び物理的性質
名前と識別子
-
- Pyrrolidine, 3-(2,6-dimethylphenyl)-
- 3-(2,6-dimethylphenyl)pyrrolidine
-
- インチ: 1S/C12H17N/c1-9-4-3-5-10(2)12(9)11-6-7-13-8-11/h3-5,11,13H,6-8H2,1-2H3
- InChIKey: NKOJVKDTBOVCOZ-UHFFFAOYSA-N
- ほほえんだ: N1CCC(C2=C(C)C=CC=C2C)C1
3-(2,6-dimethylphenyl)pyrrolidine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1843238-0.5g |
3-(2,6-dimethylphenyl)pyrrolidine |
1044765-31-2 | 0.5g |
$809.0 | 2023-09-19 | ||
| Enamine | EN300-1843238-0.25g |
3-(2,6-dimethylphenyl)pyrrolidine |
1044765-31-2 | 0.25g |
$774.0 | 2023-09-19 | ||
| Enamine | EN300-1843238-5.0g |
3-(2,6-dimethylphenyl)pyrrolidine |
1044765-31-2 | 5g |
$2858.0 | 2023-06-03 | ||
| Enamine | EN300-1843238-10.0g |
3-(2,6-dimethylphenyl)pyrrolidine |
1044765-31-2 | 10g |
$4236.0 | 2023-06-03 | ||
| Enamine | EN300-1843238-10g |
3-(2,6-dimethylphenyl)pyrrolidine |
1044765-31-2 | 10g |
$3622.0 | 2023-09-19 | ||
| Enamine | EN300-1843238-2.5g |
3-(2,6-dimethylphenyl)pyrrolidine |
1044765-31-2 | 2.5g |
$1650.0 | 2023-09-19 | ||
| Enamine | EN300-1843238-1g |
3-(2,6-dimethylphenyl)pyrrolidine |
1044765-31-2 | 1g |
$842.0 | 2023-09-19 | ||
| Enamine | EN300-1843238-0.1g |
3-(2,6-dimethylphenyl)pyrrolidine |
1044765-31-2 | 0.1g |
$741.0 | 2023-09-19 | ||
| Enamine | EN300-1843238-0.05g |
3-(2,6-dimethylphenyl)pyrrolidine |
1044765-31-2 | 0.05g |
$707.0 | 2023-09-19 | ||
| Enamine | EN300-1843238-1.0g |
3-(2,6-dimethylphenyl)pyrrolidine |
1044765-31-2 | 1g |
$986.0 | 2023-06-03 |
3-(2,6-dimethylphenyl)pyrrolidine 関連文献
-
Claudia Piliego,Satria Zulkarnaen Bisri,Maria Antonietta Loi Energy Environ. Sci., 2013,6, 3054-3059
-
Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
-
Suzhi Li,Pengtao Ma,Jingping Wang,Yuanyuan Guo,Haizhu Niu,Junwei Zhao,Jingyang Niu CrystEngComm, 2010,12, 1718-1721
-
B. K. Breedlove,R. Kandel,H. Md. Ahsan Dalton Trans., 2014,43, 7683-7686
-
Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
-
Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
-
Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Alberto Arce,Martyn J. Earle,Kenneth R. Seddon,Ana Soto Green Chem., 2008,10, 1294-1300
-
Sai Zhang,Xuetao Shen,Zhiping Zheng,Yuanyuan Ma J. Mater. Chem. A, 2015,3, 10504-10511
3-(2,6-dimethylphenyl)pyrrolidineに関する追加情報
3-(2,6-Dimethylphenyl)pyrrolidine: An Overview of a Versatile Compound (CAS No. 1044765-31-2)
3-(2,6-Dimethylphenyl)pyrrolidine (CAS No. 1044765-31-2) is a structurally unique compound that has garnered significant attention in the fields of organic chemistry, medicinal chemistry, and pharmaceutical research. This compound, characterized by its pyrrolidine ring and 2,6-dimethylphenyl substituent, exhibits a range of interesting properties that make it a valuable building block for the synthesis of various bioactive molecules and pharmaceuticals.
The pyrrolidine ring is a five-membered heterocyclic compound with one nitrogen atom. It is known for its stability and ability to form stable complexes with metal ions, making it a versatile scaffold in the design of ligands and catalysts. The 2,6-dimethylphenyl substituent, on the other hand, introduces additional steric and electronic effects that can significantly influence the compound's reactivity and biological activity.
Recent studies have highlighted the potential of 3-(2,6-dimethylphenyl)pyrrolidine in the development of novel therapeutic agents. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent anti-inflammatory properties. The researchers found that certain 3-(2,6-dimethylphenyl)pyrrolidine derivatives effectively inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This finding suggests that these compounds could be promising candidates for the treatment of inflammatory diseases.
In another study published in the Bioorganic & Medicinal Chemistry Letters, 3-(2,6-dimethylphenyl)pyrrolidine was used as a key intermediate in the synthesis of new antiviral agents. The researchers synthesized a series of 3-(2,6-dimethylphenyl)pyrrolidine derivatives and evaluated their antiviral activity against several RNA viruses. One derivative showed significant inhibitory effects on viral replication, indicating its potential as a lead compound for further drug development.
The synthetic accessibility of 3-(2,6-dimethylphenyl)pyrrolidine has also been a focus of recent research. A novel synthetic route was reported in the Tetrahedron Letters, which involves the palladium-catalyzed coupling of 2,6-dimethylbenzaldehyde with pyrrolidine to form the desired product in high yield and purity. This method not only simplifies the synthesis but also enhances the scalability and cost-effectiveness of producing 3-(2,6-dimethylphenyl)pyrrolidine on an industrial scale.
Beyond its applications in medicinal chemistry, 3-(2,6-dimethylphenyl)pyrrolidine has shown promise in materials science. A study published in the Journal of Materials Chemistry C explored the use of this compound as a building block for the synthesis of functional polymers with tunable properties. The researchers found that polymers containing 3-(2,6-dimethylphenyl)pyrrolidine units exhibited enhanced thermal stability and mechanical strength, making them suitable for various advanced applications such as electronic devices and coatings.
The environmental impact of chemical compounds is an increasingly important consideration in their development and use. Research on 3-(2,6-dimethylphenyl)pyrrolidine has shown that it can be synthesized using green chemistry principles. A study published in the Green Chemistry journal reported a sustainable synthetic route that minimizes waste generation and uses environmentally benign reagents. This approach not only aligns with current environmental regulations but also supports sustainable practices in chemical manufacturing.
In conclusion, 3-(2,6-dimethylphenyl)pyrrolidine (CAS No. 1044765-31-2) is a multifaceted compound with significant potential across various scientific disciplines. Its unique structural features make it an attractive candidate for the development of new therapeutic agents, functional materials, and sustainable chemical processes. As research continues to uncover new applications and improve synthetic methods, 3-(2,6-dimethylphenyl)pyrrolidine is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.
1044765-31-2 (3-(2,6-dimethylphenyl)pyrrolidine) 関連製品
- 887264-66-6(1-(4-Iodophenoxy)-2,4-dimethylbenzene)
- 2248348-20-9(Ethyl 2-(4-amino-2,6-dichlorophenyl)acetate)
- 2361610-03-7((8R,9S)-6-Azaspiro[4.5]decane-8,9-diol;hydrochloride)
- 1805434-15-4(2-Bromo-3-chloro-4-(difluoromethyl)pyridine-5-acetic acid)
- 2228395-66-0(2-3-(trifluoromethyl)pyridin-4-ylethane-1-thiol)
- 866843-99-4(2-{5-(4-chlorobenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}-N-(4-ethylphenyl)butanamide)
- 50332-60-0(7-Methyl-3-nitroquinolin-4-ol)
- 261928-98-7(1H-1,2,4-Triazol-3-amine, 5-[[(2-chloro-6-fluorophenyl)methyl]thio]-)
- 1361519-22-3(2-Chloro-3-(3,4,5-trichlorophenyl)pyridine-5-methanol)
- 2309538-33-6(1-methyl-3-(1,4-oxazepane-4-carbonyl)-1H-indole)




